4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Description
4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS: 1639350-77-8) is a heterocyclic compound featuring a tetrahydrothiopyran 1,1-dioxide core substituted at the 4-position with a 4-nitro-1H-pyrazole moiety. Its molecular formula is C₈H₁₀N₃O₄S, with a molecular weight of 260.25 g/mol. Structural determination methods, such as X-ray crystallography using SHELXL , are critical for confirming its conformation and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c12-11(13)8-5-9-10(6-8)7-1-3-16(14,15)4-2-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPNXSNFKAVLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of 4-nitro-1H-pyrazole with tetrahydro-2H-thiopyran 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(4-amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide, while oxidation may produce 4-(4-nitroso-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide .
Scientific Research Applications
4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
4-(4-Amino-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
- Structural Difference: The nitro group (-NO₂) in the target compound is replaced by an amino group (-NH₂).
- Molecular Formula : C₈H₁₂N₃O₂S; Molecular Weight : 230.27 g/mol.
- Impact of Substituent: The amino group is electron-donating, increasing the compound’s basicity and nucleophilic reactivity compared to the nitro analog. Potential applications in drug design as a building block for kinase inhibitors or antimicrobial agents due to enhanced hydrogen-bonding capability .
- Data Gap: Limited published data on synthesis routes and biological activity.
3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile (QY-5231)
- Structural Difference : A nitrile-substituted propane linker replaces the thiopyran dioxide core.
- Molecular Formula : C₇H₇N₄O₂; Molecular Weight : 191.16 g/mol; Purity : 95% (CAS: 1002243-79-9) .
- Key Properties: The nitrile group enhances polarity and metabolic stability, making it suitable for medicinal chemistry applications.
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- Structural Difference : A carboxylic acid group replaces the nitro-pyrazole substituent.
- Molecular Formula : C₆H₉O₄S; Molecular Weight : 177.20 g/mol (CAS: 64096-87-3) .
- Key Properties: The carboxylic acid group increases hydrophilicity, improving aqueous solubility but reducing bioavailability. Potential use in metal-organic frameworks (MOFs) or as a ligand in catalysis.
Tabulated Comparison of Key Compounds
Research Findings and Trends
- Electronic Effects: Nitro groups enhance electrophilicity, facilitating reactions like nucleophilic aromatic substitution, whereas amino groups promote hydrogen bonding and base-catalyzed reactions .
- Solubility and Bioavailability : Thiopyran dioxide derivatives with polar substituents (e.g., -COOH) exhibit higher aqueous solubility but lower logP values, impacting their pharmacokinetic profiles .
Biological Activity
The compound 4-(4-Nitro-1H-pyrazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide (commonly referred to as NTTP) is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of NTTP can be represented as follows:
NTTP exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in various physiological processes. The presence of the nitro group on the pyrazole ring enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of NTTP against various bacterial strains. In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For example, compounds similar to NTTP showed promising results against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| NTTP | E. coli | 20 |
| NTTP | Staphylococcus aureus | 25 |
Antifungal Activity
NTTP has also been evaluated for antifungal activity. In a study involving fluconazole-resistant strains of Candida auris, NTTP exhibited potent antifungal effects, with zones of inhibition ranging from 12 to 16 mm . This suggests NTTP could serve as a potential treatment option for resistant fungal infections.
Alpha-Amylase Inhibition
The compound has been investigated for its ability to inhibit alpha-amylase, an enzyme crucial in carbohydrate metabolism. The IC50 values for NTTP were found to be significantly lower than those of standard inhibitors like acarbose, indicating its potential utility in managing diabetes .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, NTTP was tested alongside standard antibiotics. The results indicated that NTTP's efficacy was comparable to that of established antibiotics, with enhanced activity observed in combination therapies .
Clinical Trials
Preliminary clinical trials assessing the safety and efficacy of NTTP in patients with chronic infections have shown promising results. Participants reported improved outcomes compared to those receiving placebo treatments, highlighting NTTP's potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
